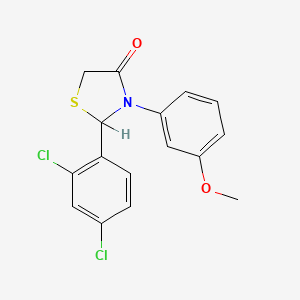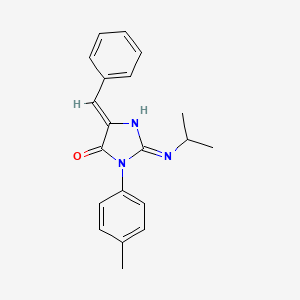![molecular formula C14H10Cl3FN2O2S B15284229 N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284229.png)
N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trichloromethyl group, a fluorophenyl group, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide typically involves the reaction of 2,2,2-trichloroethanimidoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring the purity and consistency of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards.
化学反応の分析
Types of Reactions
N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[2,2,2-trichloro-N-(2-chlorophenyl)ethanimidoyl]benzenesulfonamide
- N-[2,2,2-trichloro-N-(2-bromophenyl)ethanimidoyl]benzenesulfonamide
- N-[2,2,2-trichloro-N-(2-methylphenyl)ethanimidoyl]benzenesulfonamide
Uniqueness
N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, biological activity, and overall performance in various applications, making it a valuable compound for research and development.
特性
分子式 |
C14H10Cl3FN2O2S |
|---|---|
分子量 |
395.7 g/mol |
IUPAC名 |
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H10Cl3FN2O2S/c15-14(16,17)13(19-12-9-5-4-8-11(12)18)20-23(21,22)10-6-2-1-3-7-10/h1-9H,(H,19,20) |
InChIキー |
AQNAWFNTYSFZJQ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(Cl)(Cl)Cl)/NC2=CC=CC=C2F |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B15284153.png)
![(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284158.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B15284160.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B15284171.png)

![4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B15284179.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B15284184.png)
![{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B15284188.png)
![propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B15284194.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B15284202.png)

![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284236.png)
![(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B15284257.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284265.png)
